2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3
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Overview
Description
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 is a deuterated analog of 2-(Chloromethyl)-6-methoxy-4-methylpyridine. This compound is of interest due to its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it useful for specific applications.
Preparation Methods
The synthesis of 2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine.
Chloromethylation: The hydroxymethyl group is converted to a chloromethyl group using reagents like triphosgene in toluene at low temperatures (0 to 10°C).
Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include bases, acids, and oxidizing or reducing agents. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its deuterated form can be useful in studying reaction mechanisms and kinetics.
Biology: The compound can be used in labeling studies to track the movement and interaction of molecules within biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 depends on its specific application. In general, the presence of the chloromethyl group allows the compound to interact with various molecular targets through substitution reactions. The deuterium atoms can influence the compound’s stability and reactivity, potentially leading to different pathways and effects compared to its non-deuterated analog.
Comparison with Similar Compounds
2-(Chloromethyl)-6-methoxy-4-methylpyridine-D3 can be compared with other similar compounds, such as:
2-(Chloromethyl)-6-methoxy-4-methylpyridine: The non-deuterated analog, which may have different physical and chemical properties.
2-(Chloromethyl)-4-methylpyridine: A similar compound without the methoxy group, which can influence its reactivity and applications.
2-(Chloromethyl)-6-methoxypyridine: A compound with a similar structure but lacking the methyl group, which can affect its properties and uses.
The uniqueness of this compound lies in the presence of deuterium atoms, which can enhance its stability and provide unique insights in various research applications.
Properties
Molecular Formula |
C8H10ClNO |
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Molecular Weight |
174.64 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methyl-6-(trideuteriomethoxy)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(5-9)10-8(4-6)11-2/h3-4H,5H2,1-2H3/i2D3 |
InChI Key |
RRPOOXXOVNZPQT-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=N1)CCl)C |
Canonical SMILES |
CC1=CC(=NC(=C1)OC)CCl |
Origin of Product |
United States |
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